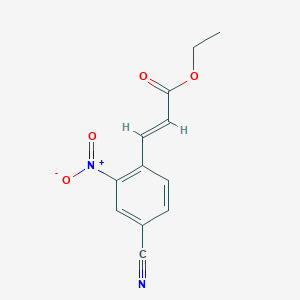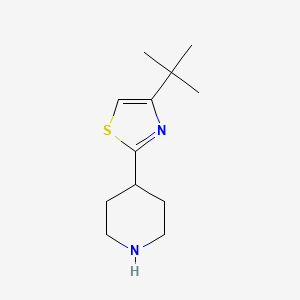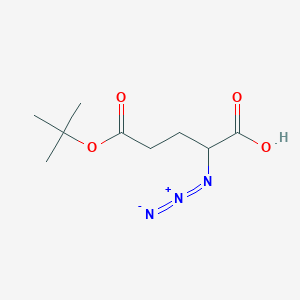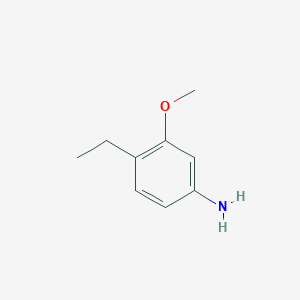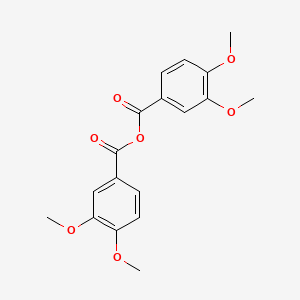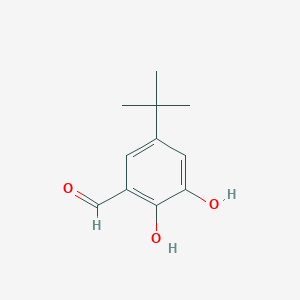
5-Tert-butyl-2,3-dihydroxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-Tert-butyl-2,3-dihydroxybenzaldehyde is a derivative of salicylaldehyde, which is a key molecule of therapeutic interest due to its potential biological activities. The tert-butyl group attached to the benzene ring is known to influence the physical and chemical properties of the molecule, making it a subject of various synthetic and analytical studies .
Synthesis Analysis
The synthesis of tert-butyl-hydroxylated benzaldehydes has been explored through various methods. A short synthesis route for tert-butyl-hydroxylated di-tert-butyl-4-hydroxybenzaldehyde has been developed using the HBr-DMSO system as an effective oxidant, yielding an overall 45% yield from 2-tert-butyl-p-cresol . Additionally, the synthesis of 3-tert-butyl-2-hydroxybenzaldehyde from 2-(tert-butyl)phenol, magnesium scraps, and paraformaldehyde in methanol by formylation has been reported, followed by bromination to yield 5-bromo-3-tert-butyl-2-hydroxy-benzaldehyde . These synthetic routes provide insights into the preparation of tert-butyl substituted benzaldehydes, which are valuable for further chemical transformations.
Molecular Structure Analysis
The molecular and crystal structure of related tert-butyl substituted compounds has been characterized using X-ray crystallography. For instance, the structure of (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate was determined, revealing intramolecular hydrogen bonding . These structural analyses are crucial for understanding the molecular geometry and potential reactivity of the tert-butyl substituted benzaldehydes.
Chemical Reactions Analysis
The reactivity of tert-butyl substituted benzaldehydes has been studied in various chemical reactions. For example, the electrochemical oxidation of 4-tert-butylcatechol and 3,4-dihydroxybenzaldehyde in methanol has been investigated, showing that these compounds can undergo methoxylation and dimerization reactions . Additionally, the anionic condensation reactions of 3,5-di-tert-butyl-4-hydroxybenzaldehydes in the presence of weak bases have been explored, leading to the formation of cinnamic acids and other derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl substituted benzaldehydes are influenced by the presence of the tert-butyl group and the hydroxyl functional groups. The synthesis, characterization, and thermal analyses of related compounds have been conducted, providing valuable information on their stability and reactivity . Quantum chemical computations, including density functional theory (DFT) and natural bond orbital (NBO) analysis, have been performed to study the molecular structure and stability of 3,5-di-tert-butyl-2-hydroxybenzaldehyde . These studies contribute to a deeper understanding of the electronic properties and potential biological activities of these compounds.
Applications De Recherche Scientifique
Complex Formation and Oxidation Studies
5-Tert-butyl-2,3-dihydroxybenzaldehyde has been studied for its role in forming copper(II) complexes with thioether-substituted derivatives. These complexes exhibit distinct voltammetric ligand-based oxidations, indicating potential applications in electrochemistry and catalysis (Sylvestre et al., 2005).
Reduction and Oxidation Reactions
Research has demonstrated the reduction of 5-Tert-butyl-2,3-dihydroxybenzaldehyde into various analogues, leading to the formation of o-benzoquinones. These compounds have shown substantial photostability, a characteristic valuable in photophysical studies (Arsenyev et al., 2016).
Synthesis Processes
The synthesis of derivatives like 5-Bromo-3-tert-butyl-2-hydroxy-benzaldehyde from 5-Tert-butyl-2,3-dihydroxybenzaldehyde has been explored, indicating its utility in organic synthesis and compound modification (Du Longchao, 2013).
Quantum Chemical Analysis
Quantum chemical insights into the molecular structure and spectroscopic properties of similar compounds, like 3,5-di-tert-butyl-2-hydroxybenzaldehyde, have been obtained. These studies are critical for understanding the electronic properties and potential biological activities of these compounds (Mary & James, 2020).
Formation of Oxidovanadium(V) Complexes
Research into the formation of oxidovanadium(V) complexes using derivatives of 5-Tert-butyl-2,3-dihydroxybenzaldehyde has provided insights into the structural and electronic properties of these complexes. Such studies are essential for applications in coordination chemistry and catalysis (Back et al., 2012).
Catalytic Applications
5-Tert-butyl-2,3-dihydroxybenzaldehyde derivatives have been used in synthesizing metal complexes that act as catalysts for various chemical reactions, such as the oxidation of alcohols. This application is significant in the field of green chemistry and industrial catalysis (Sutradhar et al., 2016).
Antibacterial Properties
Complexes formed with 5-Tert-butyl-2,3-dihydroxybenzaldehyde and silver(I) have shown notable antibacterial activity. This research opens avenues for the development of new antibacterial agents and medical applications (Loginova et al., 2015).
Electrochemical Properties
The electrochemical properties of 5-Tert-butyl-2,3-dihydroxybenzaldehyde derivatives have been studied, demonstrating their potential as redox-active compounds in various electrochemical applications (Arion et al., 2013).
Cross-Coupling Reactions
Its derivatives have been used in Suzuki cross-coupling reactions, an important methodology in organic synthesis, particularly in the pharmaceutical and agrochemical industries (Wang et al., 2014).
Electromethoxylation Studies
The electromethoxylation of similar compounds has been investigated, which is pertinent in the field of electro-organic synthesis (Nematollahi & Golabi, 2000).
Orientations Futures
Propriétés
IUPAC Name |
5-tert-butyl-2,3-dihydroxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2,3)8-4-7(6-12)10(14)9(13)5-8/h4-6,13-14H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJIPNLUGZUVFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)O)O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558034 |
Source


|
| Record name | 5-tert-Butyl-2,3-dihydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Tert-butyl-2,3-dihydroxybenzaldehyde | |
CAS RN |
122054-55-1 |
Source


|
| Record name | 5-tert-Butyl-2,3-dihydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

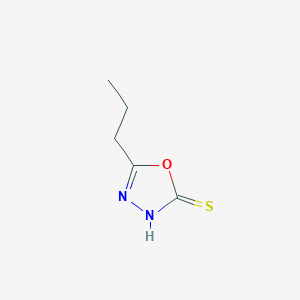
![4,6-Diamino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one](/img/structure/B1282903.png)
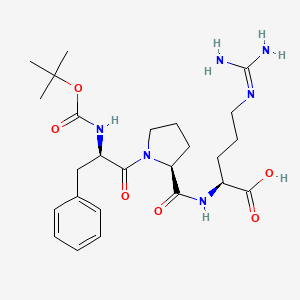
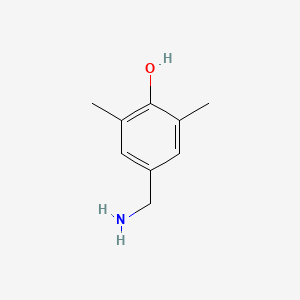
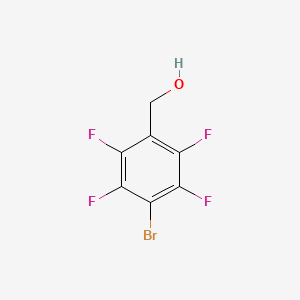
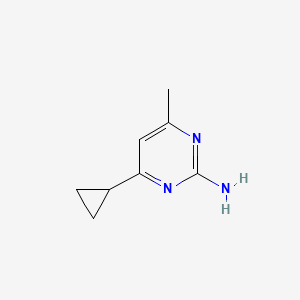
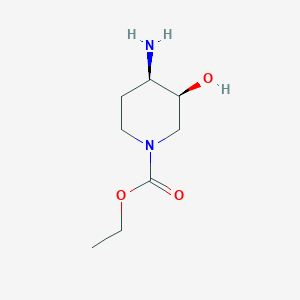
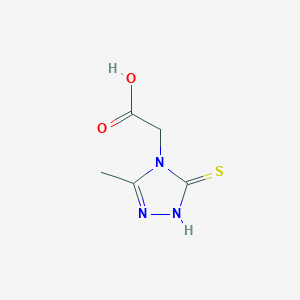
![[(Chloromethoxy)methyl]cyclopropane](/img/structure/B1282921.png)
